4-sec-butyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide
Overview
Description
4-sec-butyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a sulfonamide group attached to a benzene ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sec-butyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Sulfonamide Group: The initial step involves the reaction of benzenesulfonyl chloride with 2,4-dimethoxyaniline in the presence of a base such as pyridine. This reaction forms N-(2,4-dimethoxyphenyl)benzenesulfonamide.
Introduction of the sec-Butyl Group: The next step involves the alkylation of the sulfonamide with sec-butyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-sec-butyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Alkylated sulfonamides.
Scientific Research Applications
4-sec-butyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-sec-butyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)benzenesulfonamide: Lacks the sec-butyl group, resulting in different chemical and biological properties.
N-butylbenzenesulfonamide: Similar structure but without the methoxy groups, leading to different reactivity and applications.
Uniqueness
4-sec-butyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide is unique due to the presence of both the sec-butyl and methoxy groups, which confer distinct chemical properties and potential biological activities. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-butan-2-yl-N-(2,4-dimethoxyphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-13(2)14-6-9-16(10-7-14)24(20,21)19-17-11-8-15(22-3)12-18(17)23-4/h6-13,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHADPNJLVYWXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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